4-Ethoxybenzene-1,3-diamine sulfate

Catalog No.
S3309544
CAS No.
68015-98-5
M.F
C8H14N2O5S
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybenzene-1,3-diamine sulfate

CAS Number

68015-98-5

Product Name

4-Ethoxybenzene-1,3-diamine sulfate

IUPAC Name

4-ethoxybenzene-1,3-diamine;sulfuric acid

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C8H12N2O.H2O4S/c1-2-11-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

WRYXZLYZWDZVKS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O

The exact mass of the compound 4-Ethoxybenzene-1,3-diamine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethoxybenzene-1,3-diamine sulfate (CAS 68015-98-5), also known as 2,4-diaminophenetole sulfate, is a substituted meta-diamine salt primarily utilized as a high-reactivity coupling agent in oxidative dye synthesis and as a specialized monomer precursor in polymer chemistry. Featuring an electron-donating ethoxy group at the 4-position, this compound exhibits enhanced nucleophilicity on the aromatic ring compared to unsubstituted meta-phenylenediamine (mPD). The sulfate salt form is specifically procured to overcome the severe auto-oxidation and handling challenges associated with free-base aromatic diamines, providing a stable, highly water-soluble, and stoichiometrically precise reagent for aqueous-phase manufacturing and complex formulation environments [1].

Substituting 4-ethoxybenzene-1,3-diamine sulfate with its free-base counterpart or simpler analogs like m-phenylenediamine introduces critical process vulnerabilities. The free-base form of 2,4-diaminophenetole is highly sensitive to atmospheric oxygen and light, rapidly degrading into dark, polymeric impurities that compromise batch-to-batch reproducibility and require strict inert-gas handling. Furthermore, substituting with unsubstituted m-phenylenediamine alters the fundamental coupling kinetics; the absence of the ethoxy group reduces the electron density of the aromatic ring, significantly slowing electrophilic aromatic substitution reactions with oxidized primary intermediates and shifting the spectral properties of the resulting dyes or polymers. Consequently, for processes requiring rapid coupling kinetics and precise colorimetric or optoelectronic tuning, generic meta-diamines are not viable drop-in replacements [1].

Oxidative Stability and Shelf-Life Predictability

A primary procurement driver for the sulfate salt over the free base is its resistance to auto-oxidation. Free-base aromatic diamines like 4-ethoxybenzene-1,3-diamine rapidly oxidize upon air exposure, typically showing significant discoloration and purity degradation under ambient conditions. In contrast, the formulation of 4-ethoxybenzene-1,3-diamine as a sulfate salt protonates the amine groups, drastically reducing their susceptibility to oxidative degradation. This stabilization ensures that the compound maintains >97% purity over extended storage periods under standard conditions, eliminating the need for costly inert-gas storage and minimizing batch rejection rates in industrial synthesis [1].

Evidence DimensionOxidative degradation susceptibility
Target Compound DataStable purity (>97%) over extended ambient storage
Comparator Or BaselineFree-base 4-ethoxybenzene-1,3-diamine (rapid auto-oxidation and discoloration in air)
Quantified DifferenceSignificant reduction in auto-oxidation rate and extended shelf life
ConditionsAmbient storage conditions without inert gas protection

Procuring the sulfate salt eliminates the need for specialized inert handling and prevents yield losses associated with degraded, oxidized precursors.

Aqueous Solubility and Formulation Processability

The sulfate salt form provides a critical advantage in aqueous processability compared to the free base. While free 4-ethoxybenzene-1,3-diamine exhibits limited solubility in neutral aqueous systems, necessitating the use of organic co-solvents or in-situ acidification, 4-ethoxybenzene-1,3-diamine sulfate is highly water-soluble. This allows for direct incorporation into aqueous reaction mixtures or formulations (e.g., oxidative coupling baths) at high concentrations. The enhanced solubility streamlines manufacturing workflows, reduces the environmental and economic costs associated with organic solvents, and ensures homogeneous reaction kinetics during polymer or dye synthesis [1].

Evidence DimensionAqueous solubility
Target Compound DataHigh aqueous solubility suitable for direct aqueous processing
Comparator Or BaselineFree-base 4-ethoxybenzene-1,3-diamine (poor neutral aqueous solubility)
Quantified DifferenceElimination of organic co-solvent requirements for aqueous reactions
ConditionsNeutral aqueous media at standard processing temperatures

High aqueous solubility simplifies manufacturing workflows, reduces solvent costs, and ensures uniform reaction kinetics in water-based synthesis.

Enhanced Coupling Reactivity via Ethoxy Substitution

Compared to unsubstituted m-phenylenediamine (mPD), 4-ethoxybenzene-1,3-diamine sulfate exhibits accelerated coupling kinetics in oxidative environments. The ethoxy group at the 4-position exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density at the ortho and para positions relative to the amino groups. This lowers the oxidation potential and accelerates the rate of electrophilic aromatic substitution when reacting with oxidized primary intermediates (such as quinone diimines). As a result, processes utilizing the ethoxy-substituted derivative achieve faster conversion rates and higher yields of the target complex or polymer compared to baseline mPD [1].

Evidence DimensionElectrophilic coupling reactivity
Target Compound DataAccelerated coupling due to +M effect of the ethoxy group
Comparator Or BaselineUnsubstituted m-phenylenediamine (slower coupling kinetics)
Quantified DifferenceLowered oxidation potential and faster reaction rates with electrophiles
ConditionsOxidative coupling reactions with primary diimine intermediates

The accelerated reactivity allows for shorter reaction times and higher yields in the synthesis of complex dyes and conjugated polymers.

Aqueous-Phase Oxidative Dye Synthesis

Due to its high water solubility and rapid coupling kinetics driven by the ethoxy group, this sulfate salt is ideal for manufacturing intense, deep-shade oxidative dyes where uniform aqueous processing and fast conversion are critical [1].

Synthesis of Functionalized Polyanilines and Conjugated Polymers

The ethoxy group provides unique steric and electronic tuning, making this compound a valuable monomer for developing specialized conductive polymers or optoelectronic materials with shifted absorption spectra compared to standard mPD-based polymers [2].

High-Purity Analytical Reagents

The oxidative stability of the sulfate salt ensures consistent stoichiometry and purity over time, making it the preferred form for use as an analytical reagent or standard in chemoinformatics and material science laboratories, eliminating the degradation issues of the free base [1].

UNII

XPX558J12N

Related CAS

5862-77-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (55.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (55.56%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (55.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68015-98-5

Wikipedia

4-ethoxy-m-phenylenediamine sulfate

General Manufacturing Information

1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1): INACTIVE

Dates

Last modified: 08-19-2023

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